N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE
Overview
Description
N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzimidazole core, a nitrophenyl group, and a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the Phenylethyl Group: This step might involve alkylation reactions using phenylethyl halides.
Attachment of the Thioacetamide Group: This can be done through nucleophilic substitution reactions.
Incorporation of the Methoxy and Nitro Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds could be explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE exerts its effects would depend on its specific application. For example:
Molecular Targets: It might interact with specific enzymes or receptors.
Pathways Involved: It could modulate signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE: Similar compounds might include other benzimidazole derivatives with different substituents.
Comparison: Compared to other similar compounds, this compound might offer unique properties due to its specific functional groups and structural arrangement.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-[1-(2-phenylethyl)benzimidazol-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-32-22-15-18(28(30)31)11-12-20(22)25-23(29)16-33-24-26-19-9-5-6-10-21(19)27(24)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWJZZOXNLKEMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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